2-(4-Aminophenyl)-6-fluorobenzothiazole

Vue d'ensemble

Description

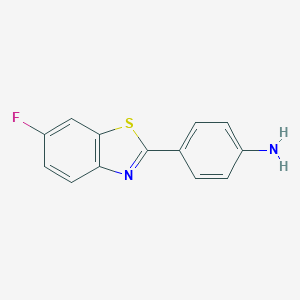

2-(4-Aminophenyl)-6-fluorobenzothiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by the presence of a benzothiazole ring substituted with an amino group at the 4-position and a fluorine atom at the 6-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)-6-fluorobenzothiazole typically involves the condensation of o-aminothiophenol with substituted p-aminobenzoic acid under the action of melamine formaldehyde resin supported sulfuric acid under microwave irradiation and solvent-free conditions . This method is advantageous due to its simplicity and the ability to recover and reuse the resin for subsequent reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of microwave irradiation in industrial settings can enhance reaction rates and reduce energy consumption.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-Aminophenyl)-6-fluorobenzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Amino derivatives and reduced aromatic rings.

Substitution: Halogenated or nitrated benzothiazole derivatives.

Applications De Recherche Scientifique

2-(4-Aminophenyl)-6-fluorobenzothiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial properties against various bacterial strains.

Medicine: Explored for its antitumor activity, particularly in breast and ovarian cancer models.

Industry: Utilized in the development of heat-resistant polymers and advanced materials.

Mécanisme D'action

The mechanism of action of 2-(4-Aminophenyl)-6-fluorobenzothiazole involves its interaction with cellular targets such as DNA and proteins. The compound can perturb cell membranes and bind to intracellular targets, leading to antimicrobial and antitumor effects . The presence of the fluorine atom enhances its metabolic stability and bioavailability.

Comparaison Avec Des Composés Similaires

2-(4-Aminophenyl)benzothiazole: Lacks the fluorine atom, resulting in different reactivity and biological activity.

2-(4-Amino-3-methylphenyl)benzothiazole: Contains a methyl group, altering its pharmacokinetic properties.

Uniqueness: 2-(4-Aminophenyl)-6-fluorobenzothiazole is unique due to the presence of both an amino group and a fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development and industrial applications.

Activité Biologique

2-(4-Aminophenyl)-6-fluorobenzothiazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly its antitumor and antimicrobial properties. This compound features a benzothiazole ring with an amino group at the 4-position and a fluorine atom at the 6-position, which significantly influences its reactivity and biological effects.

The primary target of this compound is the aryl hydrocarbon receptor (AhR) . This receptor is crucial for regulating various biological processes, including cell proliferation and differentiation. The compound acts as a potent AhR agonist, leading to the induction of cytochrome P450 1A1 (CYP1A1), which is involved in the metabolism of xenobiotics and the activation of pro-carcinogens .

Biochemical Pathways

Upon activation of AhR, CYP1A1 is induced, generating electrophilic reactive species that can interact with cellular macromolecules, including DNA. This interaction can result in DNA damage and subsequent cell cycle arrest, particularly in cancer cells . The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity against several cancer cell lines, including breast and ovarian cancer models.

- In Vitro Studies : The compound has demonstrated biphasic growth-inhibitory effects on both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) human mammary carcinoma cell lines, with IC50 values in the nanomolar range . For instance, MCF-7 cells showed substantial sensitivity to treatment, while certain prostate carcinoma lines displayed resistance.

- In Vivo Studies : In animal models, administration of the compound led to a marked reduction in tumor growth. For example, intraperitoneal administration of related benzothiazoles resulted in over 50% inhibition of tumor growth in OVCAR-3 xenografts .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Case Studies

Several studies have highlighted the efficacy and mechanisms of this compound:

- Study 1 : A study demonstrated that treatment with this compound resulted in significant DNA adduct formation in sensitive tumor cells, indicating its potential as a chemotherapeutic agent . The formation of these adducts was time-dependent, accumulating over periods up to 24 hours.

- Study 2 : Another investigation reported that the compound's ability to induce CYP1A1 activity was critical for its antitumor effects. In AhR-deficient cells, the expected increase in CYP1A1 expression was absent, underscoring the importance of AhR signaling in mediating the compound's effects .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Antitumor Activity | Antimicrobial Activity | AhR Agonist |

|---|---|---|---|

| This compound | High | Yes | Yes |

| 2-(4-Aminophenyl)benzothiazole | Moderate | No | No |

| 2-(4-Amino-3-methylphenyl)benzothiazole | High | Yes | Yes |

Propriétés

IUPAC Name |

4-(6-fluoro-1,3-benzothiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2S/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHRCVGMRDXVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327923 | |

| Record name | 4-(6-fluoro-1,3-benzothiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328087-15-6 | |

| Record name | 4-(6-fluoro-1,3-benzothiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.